
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the acetyloxy group and the 5-bromo-2-thiazolyl group requires specific reagents and conditions. For instance, the acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base. The 5-bromo-2-thiazolyl group can be introduced via a substitution reaction using a thiazole derivative and a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiazole derivatives and brominating agents for introducing the 5-bromo-2-thiazolyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
868529-42-4 |
|---|---|
Molekularformel |
C13H11BrN2O3S |
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7-4-3-5-9(11(7)19-8(2)17)12(18)16-13-15-6-10(14)20-13/h3-6H,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
DGGPHBXUPFVKQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


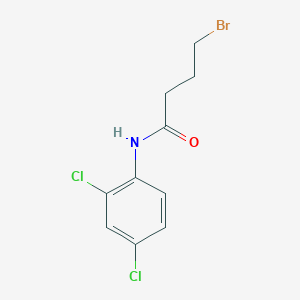
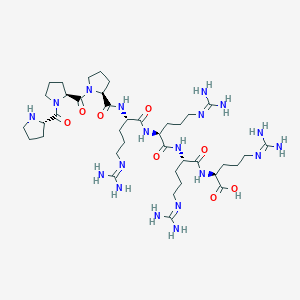
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)

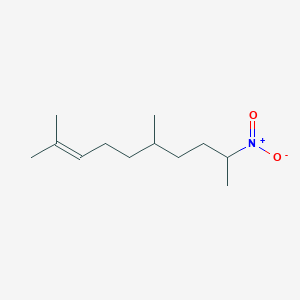
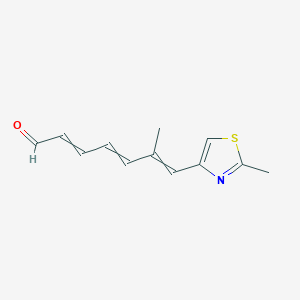
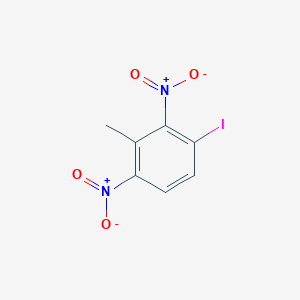
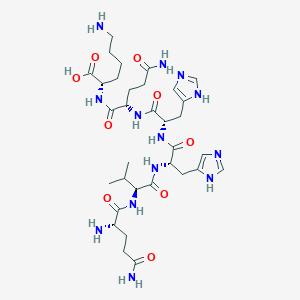


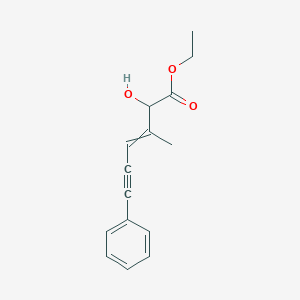
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
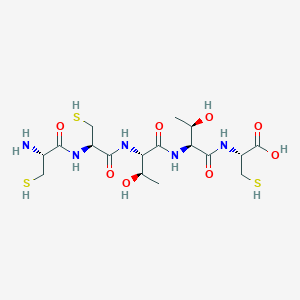
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
